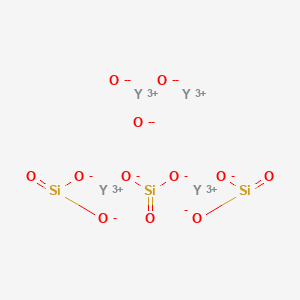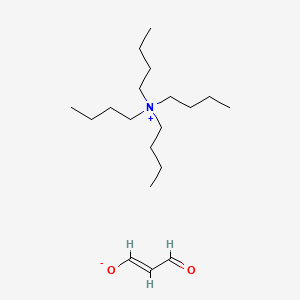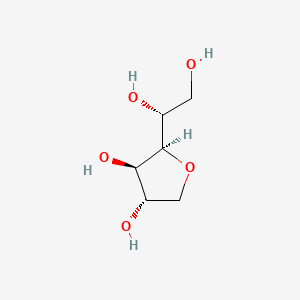
COPPER MOLYBDATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper molybdate is an inorganic compound with the chemical formula CuMoO₄. It is known for its deep blue color and crystalline structure.
Preparation Methods
Copper molybdate can be synthesized through several methods, including hydrothermal reactions, solid-state reactions, and aqueous precipitation.
Hydrothermal Synthesis: This method involves combining copper and molybdenum precursors under high pressure and temperature conditions.
Solid-State Reactions: In this method, copper and molybdenum oxides are mixed and heated at high temperatures to initiate a reaction.
Aqueous Precipitation: Copper and molybdenum salts are dissolved in water, and a base is added to adjust the pH and induce precipitation.
Chemical Reactions Analysis
Copper molybdate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: this compound can undergo oxidation reactions, where it acts as an oxidizing agent.
Substitution: This compound can participate in substitution reactions, where one of its components is replaced by another element or group.
Common reagents used in these reactions include reducing agents like hydrogen and oxidizing agents like oxygen. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Copper molybdate has a wide range of scientific research applications:
Optoelectronics: The compound’s unique optical properties make it suitable for use in optoelectronic devices such as photodetectors and solar cells.
Energy Storage: This compound nanorods have been explored for use in supercapacitors due to their desirable electrochemical properties.
Environmental Applications: It is used in processes aimed at reducing greenhouse gas emissions, such as carbon dioxide reduction.
Mechanism of Action
The mechanism by which copper molybdate exerts its effects is primarily related to its ability to act as a catalyst. In catalytic processes, this compound facilitates the conversion of reactants to products by providing an active surface for the reaction to occur. The copper ions in the compound play a crucial role in these catalytic activities by participating in redox reactions .
Comparison with Similar Compounds
Copper molybdate can be compared with other molybdate compounds such as nickel molybdate (NiMoO₄) and cobalt molybdate (CoMoO₄).
Nickel Molybdate: Like this compound, nickel molybdate is used in catalytic applications.
Cobalt Molybdate: This compound is also used as a catalyst, particularly in the oxidation of hydrocarbons.
This compound is unique due to its specific combination of copper and molybdenum, which imparts distinct catalytic and optical properties .
Properties
CAS No. |
108844-49-1 |
|---|---|
Molecular Formula |
CuMoO4 |
Molecular Weight |
223.48 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


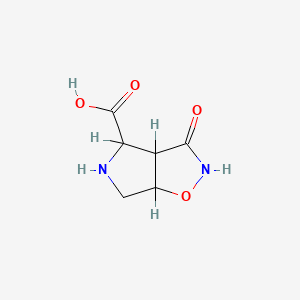
![2-[2-chloro-6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B1139524.png)
![Disodium;[[5-(2,4-dioxo-3-phenacyl-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B1139525.png)



![[(2R,3S,5R)-5-(2-Amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane](/img/structure/B1139538.png)
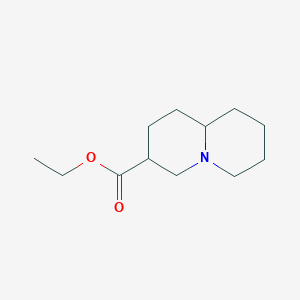
![2-[[4-[bis[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane;1,3-diisocyanato-2-methylbenzene](/img/structure/B1139543.png)
